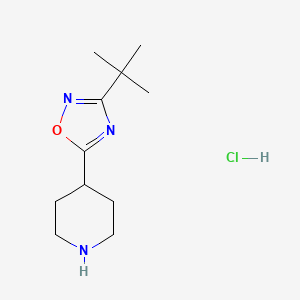![molecular formula C8H14O5 B2432245 2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid CAS No. 1824131-47-6](/img/structure/B2432245.png)
2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It serves as an important energy source for the brain during periods of fasting or low carbohydrate intake.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can be achieved through various methods. One common approach involves the reaction of ethyl acetoacetate with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form acetoacetate derivatives.
Reduction: Reduction reactions can convert it into hydroxybutyrate.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Acetoacetate derivatives.
Reduction: Hydroxybutyrate.
Substitution: Various substituted acetoacetate compounds.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in metal-organic frameworks for CO2 adsorption.
Biology: Studied for its role in metabolic pathways and energy production during fasting.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders and as an energy source for the brain.
Industry: Utilized in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through its role in metabolic pathways. It is converted into acetyl-CoA, which enters the citric acid cycle to produce energy. The molecular targets include enzymes involved in fatty acid metabolism and ketogenesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in structure but used primarily as a photoinitiator in polymer synthesis.
4-Hydroxy-2-quinolones: Share the hydroxy and ketone functional groups but differ in their core structure and applications.
Uniqueness
2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is unique due to its role as a ketone body and its involvement in energy metabolism. Its ability to serve as an energy source during fasting distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNDGDKLQUKDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(morpholine-4-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432166.png)





![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-4-carboxylic acid](/img/structure/B2432175.png)

![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B2432178.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B2432183.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432185.png)
